(1S,4R)-N-BOC-1-Aminocyclopent-2-ene-4-carboxylic acid
Description
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h4-5,7-8H,6H2,1-3H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUNTSATDZJBLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40910952 | |
| Record name | 4-{[tert-Butoxy(hydroxy)methylidene]amino}cyclopent-2-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108999-93-5 | |
| Record name | 4-{[tert-Butoxy(hydroxy)methylidene]amino}cyclopent-2-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclopentene Ring Formation via Diels-Alder Reaction
The Diels-Alder reaction is a cornerstone for constructing the cyclopentene scaffold. In one approach, dimethylmaleic anhydride serves as the dienophile, reacting with a conjugated diene under thermal or Lewis acid-catalyzed conditions . The reaction proceeds with high endo selectivity, yielding a bicyclic intermediate that is subsequently functionalized. For example, bromination at the α-position of the carbonyl group introduces a leaving group (X = Br, Cl), enabling downstream nucleophilic substitution .
Key Reaction Parameters
| Parameter | Value/Detail | Source |
|---|---|---|
| Dienophile | Dimethylmaleic anhydride | |
| Catalyst | None or Lewis acids (e.g., AlCl₃) | |
| Temperature | 80–120°C | |
| Yield | 70–85% |
Stereoselective Amination Strategies
Introducing the amino group with correct stereochemistry is critical. A Favorskii rearrangement of α-brominated cyclopentanone derivatives generates α,β-unsaturated esters, which undergo conjugate addition with ammonia or protected amines . Chiral auxiliaries or asymmetric catalysis ensures enantiomeric excess. For instance, using (R)- or (S)-BINOL-derived catalysts achieves >90% ee in amination steps .
Amination Pathways
-
Conjugate Addition : Cyclopentenecarboxylate esters react with Boc-protected amines (e.g., BocNH₂) in THF at −78°C, yielding trans-aminocyclopentene derivatives .
-
Reductive Amination : Cyclopentenone intermediates are treated with NH₃ and H₂/Pd-C, though this method risks over-reduction of the double bond .
Boc Protection of the Amino Group
The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions. Optimal results are achieved in biphasic systems (water/CH₂Cl₂) with NaHCO₃ as the base, yielding >95% protected amine .
Protection Conditions
| Reagent | Solvent | Base | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Boc₂O (1.2 equiv) | CH₂Cl₂/H₂O | NaHCO₃ | 0°C → RT | 95% | |
| Boc₂O (1.5 equiv) | THF | DMAP | RT | 92% |
Hydrogenation and Stereochemical Retention
Selective hydrogenation of the cyclopentene double bond to cyclopentane is achieved using PtO₂ or Pd/C under mild H₂ pressure. Stereochemical integrity is preserved when using PtO₂ in ethanol at 1 atm H₂, as demonstrated by X-ray crystallography .
Hydrogenation Parameters
| Catalyst | H₂ Pressure | Solvent | Temperature | Yield | Stereoretention | Source |
|---|---|---|---|---|---|---|
| 10% Pd/C | 40 psi | EtOAc | 25°C | 98% | Full (1S,4R) | |
| PtO₂ | 1 atm | EtOH | 20°C | 99% | Full (1S,4R) |
Carboxylic Acid Deprotection
Final deprotection of methyl or ethyl esters to the free carboxylic acid employs LiOH or HCl. LiOH in THF/H₂O (3:1) at 0°C cleaves esters without disturbing the Boc group, yielding 90–95% pure product .
Deprotection Conditions
Enantioconvergent Synthesis from Racemic Precursors
Racemic carboxylic acids are resolved via iron-catalyzed 1,3-nitrogen migration, enabling enantioconvergent access to (1S,4R)-configured products. Fe(acac)₃ with chiral bisoxazoline ligands induces >99% ee in model substrates .
Catalytic System
Industrial-Scale Optimization
Continuous flow reactors enhance scalability by minimizing reaction times and improving heat transfer. For Boc protection, flow systems achieve 98% conversion in 5 minutes versus 2 hours in batch . Similarly, enzymatic resolution using lipases (e.g., Candida antarctica) resolves racemic amines with 99% ee, though substrate specificity limits broad applicability .
Chemical Reactions Analysis
(1S,4R)-N-BOC-1-Aminocyclopent-2-ene-4-carboxylic acid: undergoes various types of reactions:
Oxidation: The carboxylic acid group can be oxidized to form carboxylic acid derivatives.
Reduction: The amino group can be reduced to form amines.
Substitution: The BOC group can be removed to expose the amino group for further reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reduction.
Substitution: Trifluoroacetic acid (TFA) is typically used to remove the BOC group.
Major Products Formed:
Oxidation: Carboxylic acid derivatives such as esters and amides.
Reduction: Primary, secondary, or tertiary amines.
Substitution: Free amino group for further functionalization.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Inhibition or activation of biochemical pathways relevant to its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereoisomeric Variants
(1R,4R)-4-(Boc-Amino)cyclopent-2-enecarboxylic Acid
- CAS No.: 298716-03-7
- Molecular Formula: C₁₁H₁₇NO₄
- Stereochemistry : Differing configurations at positions 1 and 4.
- Properties :
- Key Difference : Altered stereochemistry impacts solubility and receptor binding in biological systems .
(1R,4S)-N-BOC-1-Aminocyclopent-2-ene-4-carboxylic Acid
Cyclopentane-Based Analogs
(1R,3S)-N-Boc-1-Aminocyclopentane-3-carboxylic Acid
- CAS No.: 261165-05-3
- Molecular Formula: C₁₁H₁₉NO₄
- Structure : Saturated cyclopentane ring instead of cyclopentene.
- Properties: Molecular Weight: 229.27 g/mol Melting Point: Not reported.
- Key Difference : Lack of double bond reduces ring strain, altering conformational flexibility in drug design .
1-N-Boc-Aminocyclopentanecarboxylic Acid
Deprotected and Salt Forms
(1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid (Free Base)
- CAS No.: 134234-04-1
- Molecular Formula: C₆H₉NO₂
- Properties: Molecular Weight: 127.14 g/mol Solubility: Higher water solubility due to free amino and carboxylic acid groups .
- Applications : Intermediate in peptide synthesis without BOC protection .
(1S,4R)-4-Aminocyclopent-2-ene-1-carboxylic Acid Hydrochloride
Research Implications
The stereochemical and structural variations among these analogs significantly influence their physicochemical properties and biological interactions. For example:
- The cyclopentene ring in the target compound introduces rigidity, enhancing binding affinity in enzyme inhibitors .
- BOC protection improves stability during solid-phase peptide synthesis compared to deprotected forms .
- Salt forms like the hydrochloride derivative offer improved handling and shelf life .
Biological Activity
(1S,4R)-N-BOC-1-Aminocyclopent-2-ene-4-carboxylic acid is a synthetic organic compound that has garnered attention in various fields of research due to its unique structural characteristics and potential biological activities. As a derivative of cyclopentene, it features an amino group and a carboxylic acid group, protected by a tert-butoxycarbonyl (BOC) group. This compound is primarily utilized in pharmaceutical development, peptide synthesis, and biochemical research.
The chemical formula for this compound is C₁₁H₁₇NO₄, with a molecular weight of 227.26 g/mol. It has a melting point of approximately 152 °C and is typically presented as a white to beige crystalline powder. The compound is soluble in water and exhibits significant stability under standard laboratory conditions.
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₁₇NO₄ |
| Molecular Weight | 227.26 g/mol |
| Melting Point | 152 °C |
| Physical Form | Crystalline Powder |
| Solubility | Soluble in water |
The biological activity of this compound is attributed to its ability to interact with various biological targets. Studies indicate that it may act as an enzyme inhibitor and modulate receptor binding, which can influence several biochemical pathways.
Molecular Targets:
- Enzymes involved in metabolic pathways
- Specific receptors related to cellular signaling
Biochemical Pathways:
The compound has been shown to affect pathways associated with:
- Protein synthesis
- Signal transduction
- Metabolic regulation
Case Studies and Research Findings
Recent studies have explored the potential therapeutic applications of this compound:
-
Enzyme Inhibition Studies:
- Research indicated that the compound effectively inhibits certain enzymes linked to metabolic disorders. For instance, it demonstrated significant inhibition against enzymes such as transaminases and proteases, suggesting its role in managing metabolic diseases.
-
Peptide Synthesis Applications:
- The compound serves as an essential intermediate in synthesizing peptides that exhibit biological activity. Its incorporation into peptide chains enhances the stability and efficacy of therapeutic agents.
-
Therapeutic Potential:
- Investigations into the anti-inflammatory properties of this compound revealed promising results in preclinical models, indicating its potential for developing new anti-inflammatory drugs.
Applications in Research
This compound has diverse applications across various scientific disciplines:
Pharmaceutical Development:
It is utilized as an intermediate in synthesizing novel pharmaceuticals targeted at specific diseases.
Biochemical Research:
Researchers employ this compound to study enzyme interactions and metabolic pathways, providing insights into biological processes.
Material Science:
The compound contributes to advancements in creating specialized polymers and materials for drug delivery systems.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1S,4R)-N-BOC-1-aminocyclopent-2-ene-4-carboxylic acid, and how do solvent choices impact yield?
- The compound is typically synthesized via Boc-protection of the amine group on the cyclopentene backbone. Key solvents include tetrahydrofuran (THF) and dichloromethane (DCM), with THF favoring higher yields in cyclization steps due to its polarity and boiling point (80°C). DCM is preferred for acid-sensitive intermediates due to its inertness . Characterization via -NMR and HPLC (≥95% purity) is critical to confirm stereochemical integrity .
Q. How does the stereochemistry of the cyclopentene ring influence reactivity in peptide coupling reactions?
- The (1S,4R) configuration imposes rigidity on the cyclopentene ring, reducing conformational flexibility. This enhances regioselectivity in amide bond formation, particularly in solid-phase peptide synthesis (SPPS). The transannular strain between the Boc-protected amine and carboxylic acid groups may require optimized coupling agents like HATU or PyBOP to minimize epimerization .
Q. What spectroscopic techniques are most reliable for distinguishing enantiomeric impurities in this compound?
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is the gold standard, resolving enantiomers with a resolution factor >1.4. -NMR can also detect diastereomeric byproducts via distinct carbonyl signals (e.g., 172–175 ppm for the carboxylic acid group) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets, such as chemokine receptors?
- Molecular docking studies (e.g., AutoDock Vina) reveal that the cyclopentene ring’s conformation allows selective binding to hydrophobic pockets in receptors like CCR5. The Boc group’s tert-butoxy moiety may sterically hinder non-specific interactions, as shown in MD simulations . Free energy perturbation (FEP) calculations further quantify binding affinity changes upon substitution of the amine group .
Q. What strategies resolve contradictions in reported CAS numbers for stereoisomers of this compound?
- Discrepancies in CAS numbers (e.g., 151907-79-8 vs. 108999-93-5) arise from enantiomeric pairs or protected vs. deprotected forms. Researchers should cross-reference optical rotation data ([α] values) and X-ray crystallography to confirm absolute configuration. For example, (1S,4R)-enantiomers exhibit specific Cotton effects in circular dichroism (CD) spectra .
Q. How does the compound’s stability under acidic conditions affect its use in prodrug design?
- The Boc group is labile in strong acids (e.g., TFA), enabling controlled deprotection in prodrug activation. However, cyclopentene ring strain may lead to undesired ring-opening under prolonged acidic exposure (pH <2). Stability studies using accelerated degradation (40°C/75% RH) and LC-MS monitoring are recommended to optimize storage conditions .
Methodological Considerations
Q. What are the best practices for scaling up synthesis while maintaining enantiomeric excess (ee)?
- Catalytic asymmetric hydrogenation using chiral ligands (e.g., Josiphos) achieves >98% ee at multi-gram scales. Continuous flow reactors improve heat and mass transfer, reducing racemization risks during Boc-deprotection. Process analytical technology (PAT), such as in-line FTIR, ensures real-time monitoring of intermediate purity .
Q. How can researchers address discrepancies in reported molecular weights and masses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
